![molecular formula C18H18ClNO4 B4401755 [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate](/img/structure/B4401755.png)
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate
Overview
Description
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with a suitable carbonylating agent to form the intermediate compound. This intermediate is then reacted with phenyl propionate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The industrial process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic structure allows for substitution reactions, where different substituents can replace existing groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic amides and esters with comparable structures, such as:
- 4-{[(4-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate
- 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl butyrate
Uniqueness
What sets [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications that require precise chemical properties.
Properties
IUPAC Name |
[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-4-17(21)24-13-7-5-12(6-8-13)18(22)20-15-9-11(2)14(19)10-16(15)23-3/h5-10H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZONLTGIOWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)
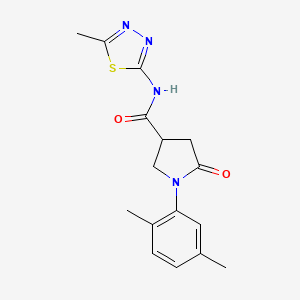
![2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4401703.png)
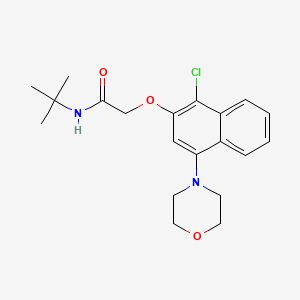
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
![4-[2-(3-Propoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4401722.png)
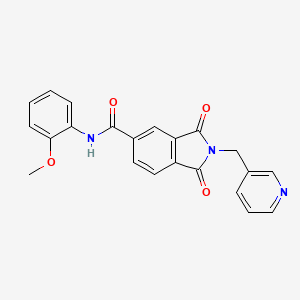
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)
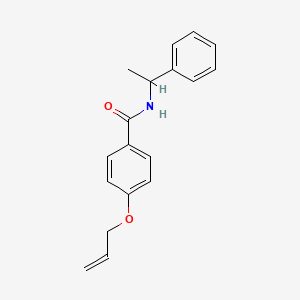
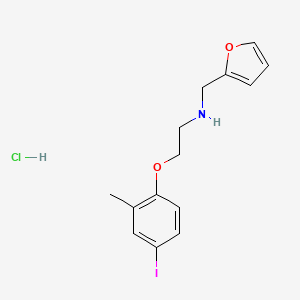
![1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4401754.png)
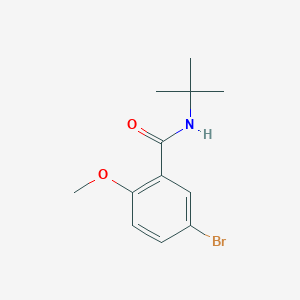
![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4401771.png)
